molecular formula C6H5F9O B106121 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- CAS No. 2043-47-2

1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-

Cat. No.: B106121
CAS No.: 2043-47-2
M. Wt: 264.09 g/mol
InChI Key: JCMNMOBHVPONLD-UHFFFAOYSA-N
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Description

1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- is an organic compound with the molecular formula C6H15F9O. It is a colorless liquid with a low boiling point and a low melting point. This compound is insoluble in water but soluble in organic solvents. It is a fluorinated organic compound that has been used in various scientific applications, including synthesis, drug development, and environmental monitoring .

Chemical Reactions Analysis

1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form corresponding alkanes using reducing agents like lithium aluminium hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- involves its interaction with molecular targets and pathways. The fluorinated nature of the compound allows it to participate in unique electronic interactions, making it useful in creating materials with specific desired properties. In biological systems, its mechanism of action may involve interactions with cellular membranes and proteins, affecting their function and stability .

Comparison with Similar Compounds

1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- can be compared with other similar fluorinated compounds, such as:

Properties

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F9O/c7-3(8,1-2-16)4(9,10)5(11,12)6(13,14)15/h16H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMNMOBHVPONLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9CH2CH2OH, C6H5F9O
Record name 4:2 FTOH
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DSSTOX Substance ID

DTXSID1062122
Record name 4:2 Fluorotelomer alcohol
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Molecular Weight

264.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2043-47-2
Record name 2-(Perfluorobutyl)ethanol
Source CAS Common Chemistry
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Record name 1H,1H,2H,2H-Perfluorohexanol
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Record name 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-
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Record name 4:2 Fluorotelomer alcohol
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Record name 3,3,4,4,5,5,6,6,6-nonafluorohexanol
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Record name 1H,1H,2H,2H-PERFLUOROHEXANOL
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